Octafluoropentanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

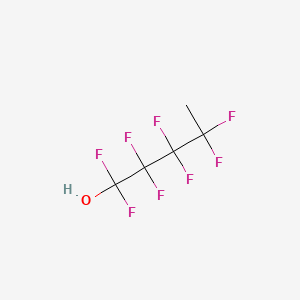

2D Structure

3D Structure

Properties

CAS No. |

39660-55-4 |

|---|---|

Molecular Formula |

C5H4F8O |

Molecular Weight |

232.07 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoropentan-1-ol |

InChI |

InChI=1S/C5H4F8O/c1-2(6,7)3(8,9)4(10,11)5(12,13)14/h14H,1H3 |

InChI Key |

KUGBQWBWWNPMIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C(O)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,3,3,4,4,5,5-octafluoro-1-pentanol: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) (CAS Registry Number: 355-80-6) is a highly fluorinated alcohol that has garnered significant interest in various scientific and industrial fields. Its unique physicochemical properties, stemming from the extensive fluorination of its carbon chain, make it a valuable solvent, reagent, and building block in organic synthesis, materials science, and increasingly, in the pharmaceutical industry. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, details experimental protocols for their determination, and explores its applications, particularly within the realm of drug development.

Physicochemical Properties

The distinct properties of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol are primarily attributed to the high electronegativity of the fluorine atoms, which impart unique characteristics such as high density, low surface tension, and altered polarity compared to its non-fluorinated analogue, 1-pentanol. A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄F₈O | [1] |

| Molecular Weight | 232.07 g/mol | [1] |

| Appearance | Colorless liquid | |

| Density | 1.667 g/mL at 25 °C | [2] |

| Boiling Point | 141-142 °C | [2] |

| Melting Point | < -50 °C | [2] |

| Refractive Index (n²⁰/D) | 1.318 | [2] |

| Flash Point | 76 °C (168.8 °F) - closed cup | |

| Vapor Pressure | 2.52 mmHg at 25 °C | [2] |

Table 2: Chemical and Solubility Properties

| Property | Value | Reference(s) |

| pKa | 12.91 ± 0.10 (Predicted) | [2] |

| Water Solubility | Insoluble | [2] |

| Solubility in Organic Solvents | Good solubility | [3] |

Experimental Protocols

Accurate determination of the physicochemical properties of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is crucial for its application in research and development. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or hot plate), and mineral oil.

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, immersing the bulb and sample in the mineral oil.

-

Gently heat the side arm of the Thiele tube. Convection currents will circulate the oil, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat source.

-

As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the precise measurement of a liquid's volume.

-

Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with a small amount of water exiting the capillary. Dry the outside of the pycnometer and measure its mass (m₂).

-

Empty and dry the pycnometer, then fill it with 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.

-

Repeat the thermal equilibration in the water bath.

-

Dry the outside of the pycnometer and measure its mass (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

-

Determination of Refractive Index (Abbé Refractometer)

An Abbé refractometer is an instrument used to measure the refractive index of liquids.

-

Apparatus: Abbé refractometer, light source (sodium lamp), and a constant temperature water circulator.

-

Procedure:

-

Turn on the refractometer and the constant temperature water circulator set to 20 °C.

-

Open the prism assembly and clean the surfaces of both prisms with a soft tissue and a suitable solvent (e.g., ethanol), then allow them to dry completely.

-

Place a few drops of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol onto the surface of the lower prism.

-

Close the prism assembly and ensure the liquid spreads evenly between the two prisms.

-

Look through the eyepiece and adjust the light source and mirror to obtain the best illumination.

-

Rotate the coarse adjustment knob until the light and dark fields appear in the field of view.

-

Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs.

-

If a colored band is visible at the dividing line, adjust the chromaticity compensator until the line is sharp and colorless.

-

Read the refractive index value from the scale.

-

Applications in Research and Drug Development

The unique properties of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol make it a versatile tool in the pharmaceutical sciences.

-

Solvent in Synthesis: Its ability to dissolve a wide range of organic compounds, including other fluorinated molecules, makes it a useful solvent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The incorporation of fluorine into drug molecules can enhance their metabolic stability, bioavailability, and binding affinity.

-

Nanocrystal Synthesis: 2,2,3,3,4,4,5,5-octafluoro-1-pentanol has been used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals.[2] This suggests its potential utility in the preparation of nanoparticle-based drug delivery systems.

-

Precursor for Fluorinated Molecules: It serves as a precursor to introduce fluoroalkyl groups into organic molecules.[1] This is a critical step in the synthesis of many modern pharmaceuticals.

Potential Metabolic Pathway

While specific signaling pathways directly modulated by 2,2,3,3,4,4,5,5-octafluoro-1-pentanol are not well-documented, its metabolism can be inferred from studies on similar fluorotelomer alcohols. The metabolic pathway likely involves oxidation and conjugation.

Caption: Proposed metabolic pathway of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.

Experimental Workflow for Nanoparticle Synthesis

The use of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol as a cosurfactant is crucial in certain nanoparticle synthesis protocols. A generalized workflow is depicted below.

Caption: Generalized workflow for nanoparticle synthesis using a cosurfactant.

Conclusion

2,2,3,3,4,4,5,5-octafluoro-1-pentanol is a specialty chemical with a unique set of physicochemical properties that make it highly valuable for a range of applications. For researchers and professionals in drug development, its utility as a solvent, a building block for fluorinated molecules, and its potential role in the formulation of drug delivery systems highlight its importance. A thorough understanding of its properties and the experimental methods to characterize them is essential for its effective and safe utilization in advancing pharmaceutical research and development.

References

Synthesis and Purification of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022), a fluorinated alcohol of significant interest in various scientific and industrial applications. This document details experimental protocols for its synthesis via telomerization and ester reduction, as well as purification by fractional distillation. Quantitative data is summarized in tables for easy reference, and key processes are visualized using diagrams.

Physicochemical Properties

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a colorless liquid with a high degree of fluorination, which imparts unique properties such as chemical inertness and low surface tension.[1] These characteristics make it a valuable intermediate in organic synthesis and a component in the formulation of specialty materials.

| Property | Value |

| Molecular Formula | C5H4F8O |

| Molecular Weight | 232.07 g/mol |

| Boiling Point | 141-142 °C |

| Density | 1.667 g/mL at 25 °C |

| Refractive Index | n20/D 1.318 |

Synthesis Methodologies

Two primary routes for the synthesis of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol are presented: the telomerization of tetrafluoroethylene (B6358150) with methanol (B129727) and the reduction of an octafluoropentanoate ester.

Synthesis via Telomerization of Tetrafluoroethylene and Methanol

This industrial method involves the radical-initiated telomerization of tetrafluoroethylene (TFE) with methanol. The reaction produces a mixture of fluoroalkanols with the general formula H(CF₂CF₂)nCH₂OH. By controlling the reaction conditions, the formation of the desired product where n=2 (octafluoropentanol) can be favored.

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, a gas inlet, a liquid inlet, a pressure gauge, and a temperature controller is used.

-

Charging the Reactor: The autoclave is charged with methanol and a radical initiator (e.g., di-tert-butyl peroxide). The vessel is then sealed and purged with an inert gas, such as nitrogen.

-

Reaction Conditions: The reactor is heated to a temperature in the range of 35-150 °C. Tetrafluoroethylene is then continuously introduced into the reactor. The total pressure is maintained between 1 and 12 kg/cm ² gauge. The partial pressure ratio of TFE to methanol is controlled to optimize the yield of the desired telomer.

-

Reaction Monitoring: The reaction progress is monitored by observing the uptake of TFE.

-

Work-up: After the reaction is complete, the autoclave is cooled, and any unreacted TFE is safely vented. The resulting mixture of telomers and unreacted methanol is then collected.

-

Isolation: The crude product mixture is subjected to fractional distillation to separate the different fluoroalkanol telomers and remove the unreacted methanol.

Caption: Telomerization synthesis workflow.

Synthesis via Reduction of Ethyl 2,2,3,3,4,4,5,5-Octafluoropentanoate

This laboratory-scale synthesis involves the reduction of a commercially available fluorinated ester, such as ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: A solution of ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

-

Reduction: A suspension of lithium aluminum hydride in the same anhydrous ether solvent is placed in the reaction flask and cooled in an ice bath. The ester solution is then added dropwise from the dropping funnel to the LiAlH₄ suspension with vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, it is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water, while maintaining cooling.

-

Work-up: The resulting mixture is filtered to remove the aluminum salts. The filtrate is then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation.

References

Spectroscopic Profile of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the highly fluorinated alcohol, 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022). The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable reference data for researchers in various fields, including materials science, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (90 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.05 | Triplet of Triplets (tt) | CHF₂- |

| 4.08 | Triplet (t) | -CH₂OH |

| 2.47 | Singlet (s) | -OH |

¹³C NMR

| Carbon Atom | Expected Chemical Shift Range (δ) ppm | Expected Multiplicity |

| C1 (-CH₂OH) | 60 - 70 | Triplet (t) |

| C2 (-CF₂-) | 110 - 125 | Triplet of Triplets (tt) |

| C3 (-CF₂-) | 110 - 125 | Triplet of Triplets (tt) |

| C4 (-CF₂-) | 110 - 125 | Triplet of Triplets (tt) |

| C5 (-CHF₂) | 105 - 115 | Triplet of Doublets (td) |

¹⁹F NMR

The ¹⁹F NMR spectrum of octafluoropentanol is complex due to homo- and heteronuclear couplings. The chemical shifts are reported relative to CCl₃F.

| Fluorine Environment | Expected Chemical Shift Range (δ) ppm |

| -CF₂- (alpha to CH₂) | -120 to -125 |

| -CF₂- (beta to CH₂) | -125 to -130 |

| -CF₂- (gamma to CH₂) | -130 to -135 |

| -CHF₂ | -135 to -145 |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented is for a neat sample analyzed by capillary cell FTIR.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 2960-2850 | Medium | C-H Stretch (Alkyl) |

| 1200-1000 | Strong | C-F Stretch |

| 1050-1000 | Strong | C-O Stretch (Alcohol) |

Mass Spectrometry (MS) Data

The mass spectrum was obtained by electron ionization (EI) at 75 eV.[1] The fragmentation pattern is characteristic of a primary alcohol with significant influence from the polyfluorinated chain.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 31 | 100.0 | [CH₂OH]⁺ |

| 51 | 12.7 | [CHF₂]⁺ |

| 69 | 6.4 | [CF₃]⁺ |

| 131 | 5.3 | [C₃HF₄O]⁺ |

| 182 | 1.5 | [M-HF-CH₂O]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H, ¹³C, and ¹⁹F NMR analysis, approximately 10-50 mg of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1] Tetramethylsilane (TMS) was used as an internal standard for ¹H and ¹³C NMR, while trichlorofluoromethane (B166822) (CCl₃F) was used as an external standard for ¹⁹F NMR. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: Spectra were acquired on a 90 MHz NMR spectrometer. For a typical 1D experiment, 16 to 64 scans were accumulated with a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A drop of neat 2,2,3,3,4,4,5,5-octafluoro-1-pentanol was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[2]

Instrumentation and Data Acquisition: The spectrum was recorded on an FTIR spectrometer. A background spectrum of the clean, empty salt plates was acquired first. The sample was then placed in the beam path, and the sample spectrum was recorded. Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis was performed using a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS). A diluted solution of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol in a volatile solvent such as dichloromethane (B109758) or methanol (B129727) was injected into the GC. The sample was vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) was performed at a standard energy of 70 eV.[1]

Mass Analysis and Detection: The resulting ions were separated by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of approximately 20 to 300.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the proposed fragmentation pathway in mass spectrometry.

References

Section 1: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS: 355-80-6)

An In-depth Technical Guide to Fluorinated Compounds in Research and Development

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols for two distinct fluorinated compounds. The primary focus is on Perfluorooctyl Bromide (PFOB), a compound with significant applications in drug development, alongside a summary of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, corresponding to the provided CAS number 355-80-6.

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a fluorinated alcohol with applications as a cosurfactant and chemical intermediate.[1][2][3]

Chemical Structure and Properties

The structure and key chemical properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol are summarized below.

Table 1: Chemical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄F₈O[4][5][6] |

| Molecular Weight | 232.07 g/mol [2][4][5][7] |

| Appearance | Clear, colorless liquid[1][3][7] |

| Boiling Point | 141-142 °C[1][2][3] |

| Density | 1.667 g/mL at 25 °C[1][3] |

| Refractive Index (n20/D) | 1.318[1][3] |

| CAS Number | 355-80-6[4][5][6] |

Applications

The primary applications of this compound include its use as a cosurfactant in the synthesis of silver and silver iodide nanocrystals.[1][2][3] It also serves as a chemical intermediate for introducing fluoroalkyl groups into other organic molecules.[7]

Safety Information

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is classified as irritating to the eyes, respiratory system, and skin.[1] When heated to decomposition, it may emit toxic fumes of fluorides.[1][3]

Section 2: Perfluorooctyl Bromide (PFOB, Perflubron)

Perfluorooctyl bromide, also known by the trade name Perflubron, is a highly fluorinated, dense, and biochemically inert liquid.[8] It has garnered significant interest in the medical field, particularly in drug development, due to its unique properties as an oxygen carrier, contrast agent, and a vehicle for drug delivery.[8][9][10]

Chemical Structure and Properties

The structure and key chemical properties of Perfluorooctyl Bromide are detailed below.

Table 2: Chemical Properties of Perfluorooctyl Bromide (PFOB)

| Property | Value |

|---|---|

| Molecular Formula | C₈BrF₁₇[8][9] |

| Molecular Weight | 498.96 g/mol [9][11] |

| Appearance | Clear, colorless liquid[12] |

| Boiling Point | 142-143 °C[11][13] |

| Density | 1.93 g/mL at 25 °C[11] |

| Refractive Index (n20/D) | 1.305[11] |

| CAS Number | 423-55-2[9] |

Experimental Protocols

A common method for the synthesis of perfluorooctyl bromide involves the reaction of perfluorooctyl iodide with copper bromide.[14]

Experimental Protocol: Synthesis from Perfluorooctyl Iodide

-

Preparation: 13.0 g (0.09 mol) of finely ground copper bromide (CuBr) is placed in a 25 cm³ glass bomb tube. The tube is heated to 200°C under a pressure of 10 Pa for 4 hours to remove any residual water.

-

Reaction: After cooling to room temperature, the tube is filled with anhydrous nitrogen. 16.4 g (0.03 mol) of perfluorooctyl iodide is added to the tube. The bomb tube is then sealed by fusion.

-

Incubation: The sealed tube is shaken for 50 hours at a temperature of 240°C to 250°C.

-

Purification: Upon completion of the reaction, the bomb tube is opened, and the organofluorine products are distilled out by heating at 200°C.

-

Analysis: The resulting distillate is analyzed by gas chromatography. A typical yield is approximately 83.5% of perfluorooctyl bromide.[14]

Another patented method involves a continuous gas-phase reaction.

Experimental Protocol: Continuous Gas-Phase Synthesis

-

Reactants: Bromine (Br₂) and 1-hydrogen heptadecafluoro-n-octane (C₈F₁₇H) are used as the starting materials.

-

Reaction Conditions: The reaction is carried out in the gas phase with a Br₂ / C₈F₁₇H molar ratio between 0.2 and 5. The temperature is maintained between 450°C and 520°C. The contact time for the reactants is between 2 and 240 seconds.

-

Outcome: This process results in a nearly quantitative selectivity for C₈F₁₇Br and avoids the formation of toxic by-products.[15][16]

Applications in Drug Development

PFOB's high biocompatibility and unique physical properties make it a versatile platform for various medical applications.

PFOB has been investigated as an intravascular oxygen carrier to enhance oxygen delivery in surgical patients.[9]

It is used as a contrast agent for magnetic resonance imaging (MRI) and sonography (ultrasound).[11][17]

PFOB can be formulated into nanoparticles (NPs) to serve as a drug delivery system.[8] These nanoparticles consist of a PFOB core encapsulated by a phospholipid or polymer shell, which can be loaded with therapeutic agents for targeted delivery.[8]

The process of PFOB nanoparticle-based drug delivery can be visualized as follows:

References

- 1. 355-80-6 | CAS DataBase [m.chemicalbook.com]

- 2. Cas Landing [thermofisher.com]

- 3. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | 355-80-6 [chemicalbook.com]

- 4. 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. 355-80-6|2,2,3,3,4,4,5,5-Octafluoro-1-pentanol| Ambeed [ambeed.com]

- 7. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis, Physicochemical Properties and In Vitro Cytotoxicity of Nicotinic Acid Ester Prodrugs Intended for Pulmonary Delivery Using Perfluorooctyl Bromide as Vehicle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PERFLUOROOCTYL BROMIDE | CAS#:423-55-2 | Chemsrc [chemsrc.com]

- 12. Perfluorooctyl bromide, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. fluoromed.com [fluoromed.com]

- 14. prepchem.com [prepchem.com]

- 15. EP0549387A1 - Synthesis of n-perfluorooctylbromide - Google Patents [patents.google.com]

- 16. US5545776A - Synthesis of n-perfluorooctyl bromide - Google Patents [patents.google.com]

- 17. medchemexpress.com [medchemexpress.com]

Navigating the Solubility Landscape of Octafluoropentanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) (OFP) in various organic solvents. A clear understanding of its solubility is crucial for its application in diverse fields, including as a solvent for chemical reactions, a component in formulation development, and a medium for nanoparticle synthesis. This guide provides quantitative solubility data where available, details the experimental protocols for solubility determination, and presents visual representations of experimental workflows and solubility principles.

Quantitative Solubility Data

The solubility of octafluoropentanol in organic solvents is a key parameter for its effective utilization. While qualitative statements describe it as having good solubility in many organic solvents, detailed quantitative data is primarily available for its mixtures with lower alcohols in the presence of water through liquid-liquid equilibrium (LLE) studies.[1][2] These studies reveal that this compound is not fully miscible with methanol (B129727) and ethanol (B145695) when water is a component, indicating the formation of two liquid phases at certain compositions.

The following tables summarize the tie-line data from these LLE studies, representing the composition of the two liquid phases at equilibrium at different temperatures. The data is presented in mass fraction.

Table 1: Liquid-Liquid Equilibrium Data for the Ternary System: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (1) + Methanol (2) + Water (3) [2]

| Temperature (K) | This compound-Rich Phase (Mass Fraction) | Water-Rich Phase (Mass Fraction) |

| w1 | w2 | |

| 298.15 | 0.9336 | 0.0583 |

| 0.8252 | 0.1453 | |

| 0.7135 | 0.2364 | |

| 0.6012 | 0.3258 | |

| 0.4851 | 0.4182 | |

| 308.15 | 0.9301 | 0.0612 |

| 0.8183 | 0.1524 | |

| 0.7021 | 0.2483 | |

| 0.5894 | 0.3401 | |

| 0.4712 | 0.4352 | |

| 318.15 | 0.9265 | 0.0643 |

| 0.8112 | 0.1598 | |

| 0.6945 | 0.2564 | |

| 0.5783 | 0.3521 | |

| 0.4581 | 0.4498 |

Table 2: Liquid-Liquid Equilibrium Data for the Ternary System: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (1) + Ethanol (2) + Water (3) [1]

| Temperature (K) | This compound-Rich Phase (Mass Fraction) | Water-Rich Phase (Mass Fraction) |

| w1 | w2 | |

| 298.15 | 0.9488 | 0.0463 |

| 0.8512 | 0.1284 | |

| 0.7483 | 0.2151 | |

| 0.6412 | 0.3052 | |

| 0.5301 | 0.3984 | |

| 308.15 | 0.9452 | 0.0491 |

| 0.8431 | 0.1362 | |

| 0.7382 | 0.2254 | |

| 0.6281 | 0.3183 | |

| 0.5153 | 0.4121 | |

| 318.15 | 0.9415 | 0.0521 |

| 0.8348 | 0.1443 | |

| 0.7279 | 0.2361 | |

| 0.6148 | 0.3318 | |

| 0.5001 | 0.4262 |

Qualitative Solubility in Other Organic Solvents

Table 3: Qualitative Solubility of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in Various Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Acetone (B3395972) | Polar aprotic | Miscible | The polarity of acetone is expected to interact favorably with the hydroxyl group of this compound. |

| Hexane | Nonpolar | Partially Miscible to Miscible | The long fluorinated chain of this compound should have good affinity for nonpolar solvents. |

| Toluene (B28343) | Aromatic | Miscible | The nonpolar aromatic ring of toluene is likely to interact well with the fluorinated segment of this compound. |

| Diethyl Ether | Polar aprotic | Miscible | The ether group can act as a hydrogen bond acceptor for the hydroxyl group of this compound, and the ethyl groups provide nonpolar character. |

Experimental Protocols: Determination of Liquid-Liquid Equilibrium

The following is a detailed methodology for determining the liquid-liquid equilibrium (LLE) data, as adapted from the cited research.[1][2] This protocol is essential for researchers aiming to generate their own solubility data for ternary or higher-order systems involving this compound.

1. Materials:

-

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (purity > 99%)

-

Organic solvent (e.g., methanol, ethanol) (analytical grade)

-

Deionized water

2. Apparatus:

-

Equilibrium glass cell with a magnetic stirrer

-

Thermostatic bath with temperature control (±0.1 K)

-

Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a suitable column (e.g., Porapak Q)

-

Analytical balance (±0.0001 g)

3. Procedure:

-

Preparation of the Mixture: Prepare a ternary mixture with a known overall composition by weighing the required amounts of this compound, the organic solvent, and water directly in the equilibrium glass cell.

-

Equilibration: Place the sealed glass cell in the thermostatic bath set to the desired temperature. Stir the mixture vigorously for at least 4 hours to ensure thorough mixing and to reach equilibrium. After stirring, turn off the stirrer and allow the mixture to stand for at least 8 hours for the two phases to separate completely.

-

Sampling: Carefully withdraw samples from the upper and lower phases using a syringe.

-

Analysis: Analyze the composition of each phase using a gas chromatograph. Calibrate the GC beforehand with standard solutions of known compositions to determine the response factors for each component.

-

Data Correlation: To verify the accuracy of the experimental tie-line data, correlate the results using established thermodynamic models such as the Othmer-Tobias and Hand equations.

Visualizations

Experimental Workflow for Liquid-Liquid Equilibrium Determination

Caption: Workflow for the experimental determination of liquid-liquid equilibrium data.

Logical Relationship of this compound Solubility

Caption: Factors influencing the solubility of this compound in different solvents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (B1584022)

Introduction

2,2,3,3,4,4,5,5-octafluoro-1-pentanol is a fluorinated alcohol recognized for its exceptional thermal stability and chemical resistance. These properties make it a valuable solvent and intermediate in various applications, including in the pharmaceutical and advanced materials sectors. Understanding its behavior at elevated temperatures is crucial for safe handling, process optimization, and predicting potential degradation pathways. This guide provides a comprehensive overview of the available data on the thermal stability and decomposition of octafluoropentanol, including relevant physical properties, hazardous decomposition products, and generalized experimental protocols for thermal analysis.

Core Concepts: Thermal Stability and Decomposition

The thermal stability of a compound refers to its ability to resist chemical breakdown at elevated temperatures. The strong carbon-fluorine bonds in this compound contribute significantly to its high thermal stability. However, when subjected to sufficiently high temperatures, such as those encountered in a fire, the molecule will undergo decomposition, breaking down into smaller, potentially hazardous products.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is presented in Table 1. These properties are essential for understanding its behavior under various experimental and industrial conditions.

| Property | Value |

| Molecular Formula | C5H4F8O |

| Molecular Weight | 232.07 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 141-142 °C[1] |

| Flash Point | 76 °C (closed cup)[1] |

| Density | 1.667 g/cm³ at 25 °C[1] |

| Melting Point | < -50 °C |

Table 1: Physicochemical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Thermal Decomposition Profile

Under intense heat, this compound is known to decompose and release hazardous substances. The primary decomposition products identified are:

-

Carbon oxides (Carbon monoxide and Carbon dioxide)

-

Hydrogen fluoride (B91410) [1]

Studies on the thermal treatment of other fluorotelomer alcohols (FTOHs) suggest that the formation of hydrogen fluoride (HF) can become significant at temperatures around 650 °C in the absence of other reagents.[2] It is important to note that the presence of other substances can influence the decomposition pathway and the nature of the byproducts.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition products of this compound, standardized thermal analysis techniques should be employed. The following are detailed, generalized methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is placed in an inert sample pan (e.g., platinum or alumina).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. To study oxidative stability, a similar experiment can be run under an air or oxygen atmosphere.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient to 800 °C).

-

Data Analysis: The instrument records the sample weight as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which the rate of mass loss is maximal (from the derivative of the TGA curve, DTG).

Evolved Gas Analysis (EGA) using TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition of the material.

Methodology:

-

Instrumentation: A TGA instrument is coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

TGA Protocol: The TGA experiment is performed as described above.

-

EGA Analysis:

-

TGA-MS: The evolved gases from the TGA are continuously introduced into the mass spectrometer. The MS is set to scan a specific mass-to-charge (m/z) range to detect and identify the decomposition products in real-time as they are formed.

-

TGA-FTIR: The evolved gases are passed through a gas cell within the FTIR spectrometer. Infrared spectra are collected continuously, allowing for the identification of functional groups and specific gaseous molecules based on their characteristic absorption bands.

-

-

Data Correlation: The mass loss events observed in the TGA curve are correlated with the detection of specific molecules by the MS or FTIR to understand the decomposition pathway.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability and decomposition of a chemical substance like this compound.

Caption: Workflow for Thermal Stability and Decomposition Analysis.

Signaling Pathways of Decomposition

While a detailed signaling pathway for the thermal decomposition of this compound is not established, a generalized pathway can be inferred from the known decomposition products of fluorinated compounds. The high temperatures provide the activation energy to initiate bond cleavage.

Caption: Generalized Thermal Decomposition Pathway.

Conclusion

2,2,3,3,4,4,5,5-octafluoro-1-pentanol exhibits high thermal stability, a key property for its applications. However, at elevated temperatures, it undergoes decomposition to form hazardous products, primarily carbon oxides and hydrogen fluoride. For precise determination of its thermal decomposition profile, standardized techniques such as TGA, DSC, and EGA are essential. The experimental protocols and workflows provided in this guide offer a framework for conducting a thorough thermal stability assessment. This information is critical for ensuring the safe handling and use of this compound in research, development, and manufacturing processes.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) (CAS No. 355-80-6). This highly fluorinated alcohol is a versatile building block in organic synthesis and materials science, recognized for its unique physicochemical properties imparted by the extensive fluorination. This document details its molecular geometry, the nature of its covalent and intermolecular bonds, and provides a summary of its spectroscopic characteristics. Experimental and computational data are presented to offer a thorough understanding of this compound for its effective application in research and development.

Introduction

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a fluorinated alcohol characterized by a five-carbon chain with eight fluorine atoms and a terminal primary alcohol group.[1][2] Its chemical formula is C₅H₄F₈O, and it has a molecular weight of 232.07 g/mol .[3][4] The high degree of fluorination significantly influences its properties, leading to a low surface tension, chemical inertness, and a unique polarity profile.[2] These characteristics make it a valuable intermediate in the synthesis of surfactants, polymers, and pharmaceutical compounds.[2] This guide aims to provide a detailed analysis of its molecular structure and bonding to facilitate its use in advanced applications.

Molecular Structure and Geometry

The IUPAC name for this compound is 2,2,3,3,4,4,5,5-octafluoropentan-1-ol.[3] The molecule consists of a pentanol (B124592) backbone where the hydrogen atoms on carbons 2 through 5 are substituted with fluorine atoms.

Molecular Geometry

Table 1: Predicted Molecular Geometry of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (Computational Estimates)

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| C-C | ~1.54 | |

| C-H (on C1) | ~1.09 | |

| C-O | ~1.43 | |

| O-H | ~0.96 | |

| C-F | ~1.35 | |

| **Bond Angles (°) ** | ||

| H-C1-H | ~109.5 | |

| H-C1-C2 | ~109.5 | |

| C1-C2-C3 | ~109.5 | |

| F-C-F | ~109.5 | |

| C-O-H | ~109 |

Note: These values are estimates based on standard bond lengths and angles for similar fluorinated organic molecules and may vary based on the computational method used.

Bonding

Covalent Bonding

The covalent bonding in 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is characterized by strong carbon-fluorine (C-F) and carbon-carbon (C-C) single bonds. The high electronegativity of fluorine (3.98 on the Pauling scale) polarizes the C-F bonds, creating significant partial positive charges on the carbon atoms and partial negative charges on the fluorine atoms. This strong polarization contributes to the molecule's unique reactivity and physical properties. The carbon atoms are sp³ hybridized, forming a tetrahedral geometry.

Intermolecular Forces

The primary intermolecular forces at play in 2,2,3,3,4,4,5,5-octafluoro-1-pentanol are:

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for strong hydrogen bonding between molecules. This is a significant factor in its relatively high boiling point (141-142 °C).[2]

-

Dipole-Dipole Interactions: The numerous polarized C-F bonds create a significant molecular dipole moment, leading to strong dipole-dipole interactions that contribute to the condensed phase cohesion.

-

Van der Waals Forces: As with all molecules, London dispersion forces are also present.

The combination of these forces results in a liquid state at room temperature with a notable density of approximately 1.667 g/mL at 25 °C.[2]

Spectroscopic Data

Spectroscopic analysis provides valuable insights into the molecular structure and bonding of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.

NMR Spectroscopy

Table 2: ¹H NMR Spectral Data of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | Triplet | 2H | -CH₂OH |

| ~6.0 | Triplet of triplets | 1H | CHF₂- |

| Variable | Singlet | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.[1]

Table 3: ¹³C NMR Spectral Data of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~60 | -CH₂OH |

| ~108-120 (multiplets) | -CF₂- groups |

| ~108 (triplet) | CHF₂- |

Note: Specific peak assignments and coupling constants require experimental data which is not fully detailed in the provided search results. The ranges are typical for fluorinated carbons.

Table 4: ¹⁹F NMR Spectral Data of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

| Chemical Shift (ppm) | Assignment |

| ~-124 | -CF₂- (adjacent to CH₂) |

| ~-130 | -CF₂- |

| ~-138 | -CF₂- (adjacent to CHF₂) |

| ~-138 | CHF₂- |

Note: Chemical shifts are relative to a standard (e.g., CFCl₃). The spectrum will exhibit complex splitting patterns due to F-F coupling.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol shows characteristic absorption bands for the hydroxyl and carbon-fluorine bonds.

Table 5: Key IR Absorption Bands of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2900-3000 | Medium | C-H stretch |

| ~1100-1300 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch |

Note: The broadness of the O-H stretch is indicative of strong hydrogen bonding.[6]

Mass Spectrometry

Electron ionization mass spectrometry of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol results in characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 232 may be weak or absent.[7]

Table 6: Major Fragments in the Mass Spectrum of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

| m/z | Proposed Fragment |

| 212 | [M - HF]⁺ |

| 201 | [M - CH₂OH]⁺ |

| 181 | [M - HF - CH₂OH]⁺ |

| 131 | [C₃HF₆]⁺ |

| 101 | [C₂HF₄]⁺ |

| 51 | [CHF₂]⁺ |

Note: Fragmentation often involves the loss of small, stable molecules like HF and cleavage of the C-C bonds.[8]

Experimental Protocols

Synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

A common method for the synthesis of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is the free radical telomerization of tetrafluoroethylene (B6358150) (TFE) in methanol (B129727).

Reaction Scheme:

Illustrative Protocol:

-

Initiation: A solution of a free radical initiator (e.g., a peroxide) in methanol is prepared in a high-pressure reactor.

-

Telomerization: Tetrafluoroethylene gas is introduced into the reactor at a controlled pressure and temperature. The reaction is allowed to proceed for a specified time.

-

Termination and Work-up: After the reaction is complete, the reactor is cooled, and the excess pressure is vented. The resulting mixture contains a series of telomer alcohols with varying chain lengths.

-

Purification: The desired 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is isolated from the mixture by fractional distillation. Purity is confirmed by gas chromatography (GC).

Note: This is a generalized protocol. Specific reaction conditions such as initiator concentration, temperature, pressure, and reaction time need to be optimized for yield and selectivity.[2]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or acetone-d₆). Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

-

IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) for analysis.

-

Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Visualizations

Molecular Structure

Caption: Ball-and-stick model of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.

Intermolecular Hydrogen Bonding

Caption: Schematic of hydrogen bonding between two molecules.

Conclusion

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol possesses a unique molecular structure dominated by the influence of its highly fluorinated alkyl chain and the presence of a terminal hydroxyl group. The strong C-F bonds impart chemical stability, while the ability to form hydrogen bonds governs its physical properties such as its boiling point. The spectroscopic data presented in this guide provide a clear signature for the identification and characterization of this compound. A thorough understanding of its structure and bonding, as detailed in this document, is crucial for its effective utilization in the development of new materials and chemical entities.

References

- 1. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol(355-80-6) 1H NMR [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 355-80-6,2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | lookchem [lookchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol(355-80-6) IR Spectrum [m.chemicalbook.com]

- 7. 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- [webbook.nist.gov]

- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

The Fluorinated Frontier: A Technical Guide to the Discovery and Synthetic Applications of Fluorinated Alcohols

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has consistently proven to be a transformative strategy in medicinal chemistry and materials science. Among the diverse repertoire of fluorinated building blocks, fluorinated alcohols have emerged as uniquely powerful tools, acting as solvents, reagents, and catalysts to enable challenging chemical transformations. Their distinct physicochemical properties, stemming from the strong electron-withdrawing nature of fluorine, impart remarkable capabilities, including enhanced acidity, unique solvation characteristics, and the ability to form strong hydrogen bonds, all while exhibiting low nucleophilicity. This in-depth technical guide explores the discovery and historical development of fluorinated alcohols in synthesis, provides detailed experimental protocols for their preparation and application, and presents a comprehensive overview of their physical properties.

A Brief History: From Curiosity to Cornerstone of Synthesis

The journey of fluorinated alcohols began in the early 20th century. In 1933, the Belgian chemist Frédéric Swarts, a pioneer in organofluorine chemistry, first reported the synthesis of 2,2,2-trifluoroethanol (B45653) (TFE).[1] However, it remained largely a laboratory curiosity until industrial production methods were developed. Halocarbon Products Corporation began industrial production of TFE in 1960.[1]

Another cornerstone of this class of compounds, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), was first synthesized in 1960 by the Soviet chemists Ivan L. Knunyants and M. P. Krasuskaya through the reduction of hexafluoroacetone (B58046).[2] For several decades, HFIP was also considered a niche solvent. However, a surge in research in the late 20th and early 21st centuries has solidified its role as a "magical solvent" capable of promoting a wide array of challenging reactions.[3][4][5]

The unique properties of these alcohols, such as their ability to stabilize cationic intermediates and activate substrates through hydrogen bonding, have led to their widespread adoption in modern organic synthesis.[5][6][7] They have become indispensable in various applications, from the synthesis of pharmaceuticals, including anesthetics like desflurane (B1195063) and sevoflurane, to facilitating complex C-H activation and cyclization reactions.[4][8][9]

Physical Properties of Common Fluorinated Alcohols

The utility of fluorinated alcohols in synthesis is intrinsically linked to their distinct physical properties. The introduction of fluorine atoms significantly alters the electron density, acidity, and intermolecular interactions compared to their non-fluorinated analogs. A summary of the key physical properties of several common fluorinated alcohols is presented below for easy comparison.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | pKa |

| 2,2,2-Trifluoroethanol | TFE | C₂H₃F₃O | 100.04 | 74.0 | 1.325 | 12.46 |

| 1,1,1,3,3,3-Hexafluoroisopropanol | HFIP | C₃H₂F₆O | 168.04 | 58.2 | 1.596 | 9.3 |

| Nonafluoro-tert-butyl alcohol | C₄HF₉O | 236.04 | 45-47 | 1.71 | 5.33 | |

| Perfluorooctanoic acid | PFOA | C₈HF₁₅O₂ | 414.07 | 189-192 | 1.8 | ~2.8 |

| 8:2 Fluorotelomer alcohol | 8:2 FTOH | C₁₀H₅F₁₇O | 464.1 | 201.3 | - | - |

Key Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis of key fluorinated alcohols and their application in representative synthetic transformations.

Laboratory Synthesis of 2,2,2-Trifluoroethanol (TFE)

While industrial production of TFE often involves the hydrogenation of trifluoroacetic acid derivatives, a common laboratory-scale preparation involves the reduction of trifluoroacetamide (B147638).

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of trifluoroacetamide in anhydrous diethyl ether to the LiAlH₄ suspension with stirring. The addition should be done at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for several hours to ensure complete reduction.

-

Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water. This should be done in an ice bath to control the exothermic reaction.

-

Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings. Dry the combined organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the diethyl ether by distillation.

-

The crude TFE can be purified by fractional distillation to yield the pure product.

Laboratory Synthesis of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

The laboratory synthesis of HFIP typically involves the reduction of hexafluoroacetone or its hydrate.

Procedure:

-

In a pressure-resistant reaction vessel, place hexafluoroacetone hydrate.

-

Add a suitable reducing agent, such as sodium borohydride (B1222165), portion-wise with cooling to control the exothermic reaction.

-

Alternatively, catalytic hydrogenation can be employed. In this case, the hexafluoroacetone is dissolved in a suitable solvent (e.g., a polar aprotic solvent) and subjected to hydrogen gas in the presence of a hydrogenation catalyst (e.g., palladium on carbon).

-

After the reaction is complete, the HFIP is isolated from the reaction mixture. If sodium borohydride is used, the reaction is carefully quenched with an acid, and the product is extracted with a suitable organic solvent.

-

The organic extracts are dried and the solvent is removed.

-

The crude HFIP is then purified by distillation.

HFIP-Promoted Epoxidation of Isobutene

This protocol details the use of HFIP as a solvent to promote the selective epoxidation of isobutene using tert-butyl hydroperoxide (TBHP) as the oxidant and molybdenum diselenide (MoSe₂) as a heterogeneous catalyst.[1][8]

Reaction Conditions:

-

Alkene: Isobutene (10 mmol)

-

Catalyst: MoSe₂ (5 mol%, 0.5 mmol)

-

Solvent: Hexafluoroisopropanol (20 mL)

-

Oxidant: TBHP (5.5 mol/L in decane (B31447), 1.8 mL)

-

Temperature: 65 °C

-

Reaction Time: 2 hours

Procedure:

-

In a 100 mL autoclave, combine isobutene, MoSe₂, and hexafluoroisopropanol.

-

Add tert-butyl hydroperoxide in decane to the reaction mixture.

-

Seal the autoclave and heat the reaction mixture to 65 °C with stirring for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature and carefully vent the autoclave.

-

The conversion of isobutene and the selectivity for isobutylene (B52900) oxide can be determined by gas chromatography (GC) using an internal standard such as naphthalene.

Solid-Phase Peptide Synthesis (SPPS) General Workflow

Fluorinated alcohols, particularly TFE, can be used as solvents in peptide synthesis to improve solubility and reduce aggregation. The following is a general workflow for Fmoc-based solid-phase peptide synthesis.

General Steps:

-

Resin Swelling: The solid support resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of piperidine (B6355638) in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and then added to the resin to form a new peptide bond.

-

Washing: The resin is washed again with DMF to remove unreacted reagents.

-

Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Precipitation and Purification: The crude peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows in DOT Language

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows discussed in this guide.

Caption: Mechanism of HFIP-promoted epoxidation of isobutene.

Caption: General workflow for solid-phase peptide synthesis.

References

- 1. Heterogenous Epoxidation of Isobutene Selectively Enabled by MoSe2 in Hexafluoroisopropanol (HFIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. researchgate.net [researchgate.net]

- 4. Fluoroalcohol - Wikipedia [en.wikipedia.org]

- 5. "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi [egrove.olemiss.edu]

- 6. mdpi.com [mdpi.com]

- 7. bachem.com [bachem.com]

- 8. researchgate.net [researchgate.net]

- 9. technoprocur.cz [technoprocur.cz]

An In-depth Technical Guide to the Safety, Handling, and Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and toxicological information for 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) (CAS No. 355-80-6). The following sections detail the chemical and physical properties, hazard identification, safe handling procedures, and the experimental methodologies used to determine its toxicological profile.

Chemical and Physical Properties

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a fluorinated alcohol utilized as a cosurfactant in the synthesis of silver and silver iodide nanocrystals and in the production of Ag2S nanocrystals.[1] It is a clear, colorless liquid.[2]

Table 1: Physical and Chemical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

| Property | Value | Reference |

| Molecular Formula | C5H4F8O | [3][4] |

| Molecular Weight | 232.07 g/mol | [3][4][5][6] |

| Appearance | Colorless liquid | [3][7] |

| Boiling Point | 140.5 - 142 °C at 760 mmHg | [5][6][7] |

| Melting Point | < -50 °C | [5][8] |

| Density | 1.667 g/mL at 25 °C | [6] |

| Flash Point | 75 - 76 °C (closed cup) | [5][6][7][8] |

| Vapor Pressure | 2.5 mmHg at 25 °C | [5] |

| Vapor Density | 8.00 | [7] |

| Refractive Index | n20/D 1.318 | [6] |

| Water Solubility | Insoluble | [1] |

Safety and Hazard Information

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is classified as a hazardous chemical. It is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[7][9][10]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Table 3: Toxicological Data

| Test | Species | Route | Result | Effects Noted | Reference |

| Acute Toxicity | Rat | Inhalation | LCLo: 2500 ppm/4hr | General anesthesia, somnolence, muscle weakness | [3][11] |

| Acute Toxicity | Rat | Oral | LD50: 1110 mg/kg | Details not reported other than lethal dose | [12] |

Hazard Identification and Precautionary Measures

The primary hazards associated with 2,2,3,3,4,4,5,5-octafluoro-1-pentanol are its flammability and its irritant effects on the skin, eyes, and respiratory system.

Signal Word: Warning[7]

Precautionary Statements: [8][9][13][14]

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[8]

-

Skin Protection: Wear protective gloves (e.g., Viton®, Barrier®) and impervious clothing to prevent skin contact.[8]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[15]

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[9][14]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid inhalation of vapor or mist.[8]

-

Keep away from open flames, hot surfaces, and sources of ignition.[7][9]

-

Use non-sparking tools.[14]

Storage

-

Store away from incompatible materials such as strong oxidizing agents.[7]

-

Recommended storage temperature is between 15 – 25 °C.[9]

Experimental Protocols for Toxicological Assessment

The following sections describe the standardized methodologies, based on OECD guidelines, for assessing the acute toxicity and irritation potential of chemical substances like 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test provides information on the health hazards likely to arise from short-term exposure to a substance via inhalation.[4][11][16]

-

Principle: Animals, typically rats, are exposed to the test substance in a dynamic airflow inhalation exposure system for a fixed period (usually 4 hours).[11][16] The study can be conducted using a traditional LC50 protocol with multiple concentrations or a Concentration x Time (CxT) protocol.[4][16]

-

Procedure:

-

Healthy young adult animals are acclimated to laboratory conditions.[16]

-

Animals are exposed to a precisely controlled atmosphere containing the test substance.[11]

-

During and after exposure, animals are observed for mortality, clinical signs of toxicity, respiratory distress, and behavioral changes.[11]

-

Body weight is measured before the test and periodically during the 14-day observation period.[4][11]

-

At the end of the observation period, all animals undergo a gross necropsy.[4][11]

-

-

Data Analysis: The LC50 (median lethal concentration) is calculated, which is the concentration expected to cause death in 50% of the exposed animals.[11]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion upon a single application.[2][3]

-

Principle: The test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit, under a semi-occlusive dressing.[2][3][6]

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin and covered with a gauze patch.[10]

-

The patch is held in place for a 4-hour exposure period.[2][6]

-

After exposure, the patch and any residual test substance are removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[2][6]

-

Observations may continue for up to 14 days to assess the reversibility of any effects.[6][10]

-

-

Data Analysis: Skin reactions are scored based on a standardized grading system. The substance is considered an irritant if the observed effects persist.[6][8]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test determines the potential of a substance to cause irritation or corrosion to the eye.[5][9]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, typically an albino rabbit. The untreated eye serves as a control.[5][9][12]

-

Procedure:

-

The eyes of the animal are examined for any pre-existing irritation before the test.[12]

-

A single dose of the test substance (0.1 mL for liquids) is instilled into the lower conjunctival sac.

-

The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[13]

-

Lesions of the cornea, iris, and conjunctiva are scored.[9][12]

-

The observation period may be extended up to 21 days to evaluate the reversibility of the effects.[12]

-

The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[7][9]

-

-

Data Analysis: The severity and reversibility of the ocular lesions are used to classify the substance's eye irritation potential.

First Aid Measures

In case of exposure to 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, the following first aid measures should be taken:[7][8][9]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Consult a physician.[7][8]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, consult a physician.[7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, consult an ophthalmologist.[7][9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: The substance is a combustible liquid. Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen fluoride.[9]

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[15]

Stability and Reactivity

-

Reactivity: No data available.[8]

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[7][9]

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions include carbon monoxide, carbon dioxide, and hydrogen fluoride.[9]

This guide is intended to provide comprehensive safety and handling information for 2,2,3,3,4,4,5,5-octafluoro-1-pentanol for use by trained professionals in a laboratory or industrial setting. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 3. oecd.org [oecd.org]

- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | CAS#:355-80-6 | Chemsrc [chemsrc.com]

- 16. eurolab.net [eurolab.net]

A Technical Guide to Understanding Solvent-Solute Interactions of Octafluoropentanol Through Computational Modeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3,4,4,5,5-octafluoro-1-pentanol (OFP) is a highly fluorinated alcohol with a unique combination of properties, including high polarity, strong hydrogen bonding capability, and chemical inertness.[1] These characteristics make it a valuable solvent and co-solvent in various applications, particularly in the pharmaceutical industry for drug formulation and delivery.[2][3][4] Understanding the specific interactions between OFP and solute molecules at the atomic level is crucial for optimizing drug solubility, stability, and bioavailability.

Computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful lens to investigate these interactions with high resolution. This guide provides an in-depth overview of the computational methodologies used to study OFP-solute systems, presents key quantitative data from simulations of analogous compounds, and outlines the workflows involved in such computational studies.

Core Concepts in OFP-Solute Interactions

The interactions between OFP and a solute are a complex interplay of forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. The high degree of fluorination in OFP creates a molecule with a distinct electron distribution, leading to unique solvation properties compared to non-fluorinated alcohols. Computational models allow for the dissection of these interactions, providing insights into how OFP organizes around a solute and the energetic consequences of this solvation.

Below is a conceptual diagram illustrating the primary types of interactions that can be computationally modeled between an OFP molecule and a hypothetical drug molecule.

Caption: Key intermolecular forces between OFP and a solute molecule.

Computational Methodologies and Protocols

The accuracy of molecular simulations heavily relies on the quality of the force field, which is a set of parameters describing the potential energy of the system. For fluorinated compounds like OFP, specialized force fields are often required.

Protocol 1: Force Field Parameterization and Selection

A robust force field is the cornerstone of any meaningful molecular dynamics simulation. For perfluorinated and highly fluorinated compounds, standard force fields like the general AMBER force field (GAFF) or Optimized Potentials for Liquid Simulations (OPLS) may require refinement.

-

Quantum Mechanical (QM) Calculations: The process often begins with high-level QM calculations (e.g., Hartree-Fock or Density Functional Theory) on the molecule of interest (OFP) and its smaller fragments.[5] These calculations provide accurate information about bond lengths, angles, dihedral angles, and the electron distribution.

-

Partial Charge Derivation: Atomic partial charges are derived by fitting them to the QM-calculated electrostatic potential. This step is critical for accurately modeling electrostatic interactions.

-

Parameter Fitting: Torsional parameters are fitted to reproduce the conformational energies of the molecule as determined by QM calculations.[5] Non-bonded parameters (Lennard-Jones) are often optimized to reproduce experimental liquid properties like density and enthalpy of vaporization.[5]

-

Force Field Selection: Commonly used force fields for this class of molecules include OPLS-AA (All-Atom) and custom-developed quantum chemistry-based force fields.[3][5] The choice of force field should be validated against available experimental data for OFP or structurally similar molecules.

Protocol 2: Molecular Dynamics Simulation Setup

-

System Preparation:

-

A simulation box is created, typically cubic or octahedral in shape.

-

The box is populated with OFP molecules to achieve the experimental density. For a solute-solvent system, the solute molecule is placed in the center of the box, which is then filled with OFP.

-

The system is solvated using software packages like GROMACS, AMBER, or CHARMM.[6][7]

-

-

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable contacts or geometries.[7]

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at the target temperature and pressure (e.g., in an NPT ensemble) to allow the system to relax to a stable state. This is a crucial step to ensure that the subsequent production simulation is representative of the system at equilibrium.

-

Production Run: Once equilibrated, the production MD simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the system adequately. During this phase, the trajectory of all atoms is saved for later analysis.

Quantitative Data from Simulations of Related Compounds

While specific computational studies on OFP-solute interactions are not widely published, data from simulations of structurally similar perfluoroalkanes provide valuable benchmarks for what to expect and how to validate a force field for OFP. The following table summarizes key physical properties of perfluoroalkanes obtained from MD simulations using a quantum chemistry-based force field, compared with experimental values.

| Compound | Property | Simulated Value | Experimental Value | % Difference |

| Perfluoropentane (C₅F₁₂) | Density (g/cm³) at 298 K | 1.62 | 1.62 | 0.0% |

| Enthalpy of Vaporization (kJ/mol) | 30.5 | 29.1 | +4.8% | |

| Perfluorohexane (C₆F₁₄) | Density (g/cm³) at 298 K | 1.68 | 1.67 | +0.6% |

| Enthalpy of Vaporization (kJ/mol) | 34.2 | 32.8 | +4.3% | |

| Self-Diffusion Coefficient (10⁻⁵ cm²/s) | 1.25 | N/A | - |

Data adapted from studies on quantum chemistry-based force fields for perfluoroalkanes.[3][5]

Analysis of Simulation Trajectories

The output of an MD simulation is a trajectory file containing the positions, velocities, and forces of all atoms over time. A variety of analyses can be performed on this trajectory to understand solvent-solute interactions.

-

Radial Distribution Functions (RDFs): These describe how the density of solvent atoms varies as a function of distance from a solute atom. Peaks in the RDF indicate solvation shells.

-

Interaction Energy Calculations: The non-bonded interaction energy (van der Waals and electrostatic) between the solute and solvent can be calculated. This provides a direct measure of the strength of the interaction.[8][9]

-

Solvation Free Energy: This is the free energy change associated with transferring a solute from a vacuum to the solvent. It is a key thermodynamic property that can be calculated using methods like thermodynamic integration or free energy perturbation.

-

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the hydroxyl group of OFP and acceptor sites on the solute can be quantified.

Workflow for Computational Analysis of OFP-Solute Systems

The process of setting up, running, and analyzing a computational study of an OFP-solute system can be visualized as a logical workflow. The following diagram, generated using the DOT language, outlines the key steps.